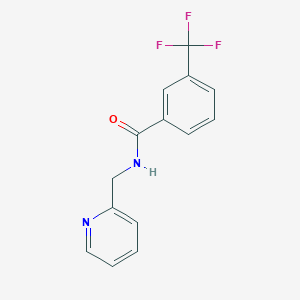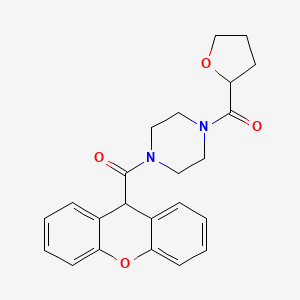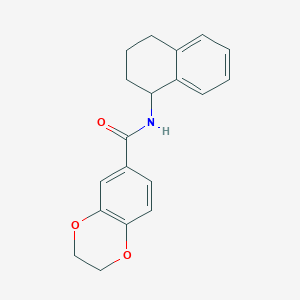
N-(2-pyridinylmethyl)-3-(trifluoromethyl)benzamide
Übersicht
Beschreibung
N-(2-pyridinylmethyl)-3-(trifluoromethyl)benzamide, also known as TFB, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for various applications.
Wirkmechanismus
The mechanism of action of N-(2-pyridinylmethyl)-3-(trifluoromethyl)benzamide involves the inhibition of the protein kinase CK2. CK2 is a protein that plays a crucial role in cell proliferation and survival. N-(2-pyridinylmethyl)-3-(trifluoromethyl)benzamide binds to the ATP-binding site of CK2, which inhibits its activity. This inhibition leads to a decrease in cell proliferation and an increase in apoptosis.
Biochemical and Physiological Effects:
N-(2-pyridinylmethyl)-3-(trifluoromethyl)benzamide has been found to have various biochemical and physiological effects. N-(2-pyridinylmethyl)-3-(trifluoromethyl)benzamide has been shown to decrease the expression of various oncogenes, including c-Myc, Cyclin D1, and Bcl-2. N-(2-pyridinylmethyl)-3-(trifluoromethyl)benzamide has also been found to increase the expression of tumor suppressor genes, including p53 and p21. N-(2-pyridinylmethyl)-3-(trifluoromethyl)benzamide has been found to induce G1 cell cycle arrest, which is a process that prevents cells from entering the S phase of the cell cycle. N-(2-pyridinylmethyl)-3-(trifluoromethyl)benzamide has also been found to inhibit angiogenesis, which is the process of forming new blood vessels. N-(2-pyridinylmethyl)-3-(trifluoromethyl)benzamide has been found to have low toxicity in normal cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-pyridinylmethyl)-3-(trifluoromethyl)benzamide has various advantages and limitations for lab experiments. One of the advantages of N-(2-pyridinylmethyl)-3-(trifluoromethyl)benzamide is its high potency, which allows for the use of low concentrations of the compound in experiments. N-(2-pyridinylmethyl)-3-(trifluoromethyl)benzamide has also been found to have high selectivity for CK2, which reduces the potential for off-target effects. One of the limitations of N-(2-pyridinylmethyl)-3-(trifluoromethyl)benzamide is its low solubility in water, which can make it difficult to work with in aqueous solutions. N-(2-pyridinylmethyl)-3-(trifluoromethyl)benzamide has also been found to have poor pharmacokinetic properties, which limits its potential for in vivo studies.
Zukünftige Richtungen
There are various future directions for the research of N-(2-pyridinylmethyl)-3-(trifluoromethyl)benzamide. One of the future directions is the development of N-(2-pyridinylmethyl)-3-(trifluoromethyl)benzamide analogs with improved solubility and pharmacokinetic properties. Another future direction is the investigation of the combination therapy of N-(2-pyridinylmethyl)-3-(trifluoromethyl)benzamide with other chemotherapy drugs. The potential of N-(2-pyridinylmethyl)-3-(trifluoromethyl)benzamide as a therapeutic agent for other diseases, such as Alzheimer's disease, is also an area of future research. The use of N-(2-pyridinylmethyl)-3-(trifluoromethyl)benzamide as a tool for studying the role of CK2 in various cellular processes is also an area of future research.
Conclusion:
In conclusion, N-(2-pyridinylmethyl)-3-(trifluoromethyl)benzamide is a promising compound that has various scientific research applications. The synthesis of N-(2-pyridinylmethyl)-3-(trifluoromethyl)benzamide has been optimized to produce a high yield of the compound. N-(2-pyridinylmethyl)-3-(trifluoromethyl)benzamide has been found to inhibit the growth of various cancer cell lines and induce apoptosis in cancer cells. N-(2-pyridinylmethyl)-3-(trifluoromethyl)benzamide has also been found to have low toxicity in normal cells. N-(2-pyridinylmethyl)-3-(trifluoromethyl)benzamide has various advantages and limitations for lab experiments, including its high potency and low solubility in water. There are various future directions for the research of N-(2-pyridinylmethyl)-3-(trifluoromethyl)benzamide, including the development of N-(2-pyridinylmethyl)-3-(trifluoromethyl)benzamide analogs with improved properties and the investigation of combination therapy with other chemotherapy drugs.
Wissenschaftliche Forschungsanwendungen
N-(2-pyridinylmethyl)-3-(trifluoromethyl)benzamide has been found to have various scientific research applications. One of the most promising applications of N-(2-pyridinylmethyl)-3-(trifluoromethyl)benzamide is in the field of cancer research. N-(2-pyridinylmethyl)-3-(trifluoromethyl)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N-(2-pyridinylmethyl)-3-(trifluoromethyl)benzamide has also been found to induce apoptosis in cancer cells, which is a process that leads to the death of cancer cells. N-(2-pyridinylmethyl)-3-(trifluoromethyl)benzamide has also been found to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy.
Eigenschaften
IUPAC Name |
N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O/c15-14(16,17)11-5-3-4-10(8-11)13(20)19-9-12-6-1-2-7-18-12/h1-8H,9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGCGGHLJSJNEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-nitro-2-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4184595.png)
![N-[1-(4-pyridinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4184611.png)


![4-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B4184631.png)
![3-{[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B4184647.png)

![5-methyl-N-[3-(4-morpholinylcarbonyl)-2-thienyl]-3-isoxazolecarboxamide](/img/structure/B4184654.png)
![N-(3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)tetrahydro-2-furancarboxamide](/img/structure/B4184655.png)
![6-methyl-1-[(phenylthio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4184660.png)
![3-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4184672.png)
![N-(4-{[(2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4184685.png)

![N-[2-(difluoromethoxy)-4-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4184692.png)